S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate
Description
S-[5-(4-Methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate is a phenothiazine-derived compound with a carbothioate linkage to a substituted 1,2,4-triazole moiety. Its structure combines a phenothiazine core—a heterocyclic system with sulfur and nitrogen atoms—with a triazole ring substituted at the 3-position with a 4-methylphenyl group and at the 4-position with a propenyl (allyl) group. This configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of analogous triazole-phenothiazine hybrids typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, followed by functionalization with thioesters (as seen in and ). For instance, details a method for synthesizing phenothiazine-linked triazole-thiol derivatives using thiocarbohydrazide and substituted aldehydes, which aligns with the reactivity profile of the target compound’s triazole moiety .
Key physicochemical properties include:
- Molecular Formula: C₂₇H₂₂N₄OS₂ (based on structural analogs in and )
- Molecular Weight: ~498.0 g/mol (approximated from similar compounds in )
- XLogP3: 7.7 (indicative of high lipophilicity, comparable to derivatives in )
- Hydrogen Bond Acceptors: 5 (due to N and S atoms in triazole and phenothiazine) .
Properties
IUPAC Name |
S-[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl] phenothiazine-10-carbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS2/c1-3-16-28-23(18-14-12-17(2)13-15-18)26-27-24(28)32-25(30)29-19-8-4-6-10-21(19)31-22-11-7-5-9-20(22)29/h3-15H,1,16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACFOQNTNVTNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the phenothiazine moiety. Key reagents include 4-methylphenylhydrazine, propargyl bromide, and phenothiazine-10-carbothioic acid. The reactions are carried out under controlled conditions, often requiring catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets. The triazole ring and phenothiazine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The target compound’s XLogP3 (7.7) is higher than S-(4-methylphenyl) phenothiazine-10-carbothioate (5.9) due to the triazole-propenyl group enhancing hydrophobic interactions .
- Substituent Effects: Chlorine or bromine substituents (e.g., in 4-chlorophenyl or bromobenzylideneamino analogs) increase molecular weight and lipophilicity compared to the methylphenyl group .
- Triazole vs.
Biological Activity
S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate is a complex organic compound that combines the structural features of triazole and phenothiazine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.49 g/mol. The compound features a triazole ring linked to a phenothiazine structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by Khedher et al. (2010) demonstrated that various synthesized triazole derivatives showed moderate to good activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the phenothiazine group is hypothesized to enhance the antimicrobial efficacy due to its ability to disrupt microbial membranes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| S-[5-(4-methylphenyl)...] | Enterobacter aerogenes | 8 µg/mL |
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. For instance, studies have shown that certain triazole compounds exhibit inhibitory effects against HIV and other viruses by interfering with viral replication processes . The specific activity of S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] against viral strains remains an area for further investigation.
Case Study: Antiviral Screening
In a preliminary screening against HIV strains, compounds similar to S-[5-(4-methylphenyl)...] were tested for their efficacy in inhibiting viral replication. The results indicated that derivatives with structural similarities displayed promising results with EC50 values in the nanomolar range .
The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial cells or viral particles. The triazole ring may inhibit essential enzymes or disrupt nucleic acid synthesis, while the phenothiazine component could enhance cellular uptake and increase membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
